molecular formula C25H24ClN3O3S B2696172 2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 376370-61-5

2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2696172
CAS No.: 376370-61-5
M. Wt: 482
InChI Key: RAWRUPPQLYOVDP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a structural motif widely explored in medicinal chemistry for its bioactivity, particularly as calcium channel modulators. The molecule features a 1,4-DHP core substituted with a 2-chlorophenyl group at position 4, an acetyl group at position 5, a cyano group at position 3, and a methyl group at position 4. The thioacetamide side chain at position 2 is further substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name

2-[[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-4-32-18-11-9-17(10-12-18)29-22(31)14-33-25-20(13-27)24(19-7-5-6-8-21(19)26)23(16(3)30)15(2)28-25/h5-12,24,28H,4,14H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWRUPPQLYOVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, which is achieved through a Hantzsch reaction involving an aldehyde, a β-keto ester, and ammonia. The subsequent steps involve the introduction of the cyano group and the acetyl group under controlled conditions. The final step includes the formation of the sulfanyl linkage and the attachment of the ethoxyphenylacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the dihydropyridine core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Structural Comparison of 1,4-Dihydropyridine Derivatives

Compound Name R1 (Position 4) R2 (Thioacetamide Side Chain) Key Substituent Effects
Target Compound 2-Chlorophenyl N-(4-Ethoxyphenyl) Ethoxy group enhances solubility; chloro group introduces electron-withdrawing effects
N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide Styryl N-(4-Chlorophenyl) Styryl groups increase π-conjugation; chloro substituent may reduce solubility
5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Thio}-2-Methyl-1,4-DHP-3-Carboxamide 2-Furyl N-(2-Methoxyphenyl) Methoxy groups at ortho positions may sterically hinder receptor binding
6-{[2-(4-Bromophenyl)-2-Oxoethyl]Thio}-5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-2-Methyl-1,4-DHP-3-Carboxamide 2-Furyl N-(2-Methoxyphenyl) Bromo substituent increases molecular weight and lipophilicity
Electronic and Pharmacological Implications
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorophenyl group (target compound) may enhance stability compared to styryl or furyl substituents (), while the 4-ethoxyphenyl group could improve solubility over bromo or methoxy analogs .

Biological Activity

The compound 2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS No. 312508-03-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H19ClN3O2SC_{23}H_{19}ClN_{3}O_{2}S with a molecular weight of 516.84 g/mol. The structure includes a dihydropyridine core, which is known for various bioactive properties.

PropertyValue
Molecular FormulaC23H19ClN3O2S
Molecular Weight516.84 g/mol
Boiling Point686.4 ± 55.0 °C (Predicted)
Density1.53 ± 0.1 g/cm³ (Predicted)
pKa13.08 ± 0.70 (Predicted)

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to enhanced cholinergic activity, potentially beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting the 5-lipoxygenase (5-LOX) pathway, which is involved in the synthesis of leukotrienes—mediators of inflammation.
  • Anticancer Properties : The presence of the cyano group and the dihydropyridine moiety suggests potential anticancer activity, as similar structures have demonstrated efficacy against various cancer cell lines in vitro.

Antibacterial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit moderate to strong antibacterial activity against several strains of bacteria, including Salmonella typhi and Bacillus subtilis. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Antioxidant Properties

Compounds similar to this one have shown significant antioxidant activities, which can mitigate oxidative stress in cells and tissues, providing protective effects against cellular damage.

Case Studies

  • In Vivo Studies : In a study evaluating the anti-inflammatory effects of related compounds, it was found that similar dihydropyridine derivatives significantly reduced edema in animal models when administered at specific dosages.
  • Molecular Docking Studies : Computational studies have demonstrated that the compound binds effectively to the active sites of target enzymes like AChE and 5-LOX, suggesting a strong potential for therapeutic applications.

Research Findings

Recent literature has highlighted various aspects of the biological activity of related compounds:

  • Anti-inflammatory Effects : A study indicated that compounds with similar structures exhibited selective inhibition of COX-2 over COX-1, reducing inflammation without significant gastrointestinal side effects .
  • Neuroprotective Effects : Another investigation reported that dihydropyridine derivatives could protect neuronal cells from apoptosis induced by oxidative stress .

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step reactions, typically starting with substituted acetamides and dihydropyridine derivatives. Key steps include:

  • Nucleophilic substitution to introduce the sulfanyl group.
  • Cyclization reactions to form the dihydropyridine core.
  • Coupling reactions with chlorophenyl and ethoxyphenyl moieties.
    Optimization methods include Design of Experiments (DOE) to evaluate variables (temperature, solvent polarity, catalyst loading) and reduce trial-and-error approaches. For example, fractional factorial designs can identify critical parameters affecting yield . Computational reaction path searches (e.g., quantum chemical calculations) further streamline condition optimization .

Q. Q2. Which spectroscopic and chromatographic techniques are most effective for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the dihydropyridine ring and acetamide linkages .
  • Infrared (IR) Spectroscopy: Validates functional groups (e.g., cyano, acetyl, sulfanyl) via characteristic stretching frequencies .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for biological assays) using reverse-phase columns and UV detection .

Q. Q3. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition assays: Target kinases or cytochrome P450 isoforms due to the compound’s heterocyclic and sulfanyl motifs.
  • Receptor binding studies: Fluorescence polarization or surface plasmon resonance (SPR) for affinity quantification.
  • Cytotoxicity profiling: Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess therapeutic potential .

Advanced Research Questions

Q. Q4. How can computational methods elucidate reaction mechanisms and predict regioselectivity in multi-step syntheses?

  • Density Functional Theory (DFT): Models transition states to explain regioselectivity in cyclization steps (e.g., why the 1,4-dihydropyridine forms over alternative tautomers).
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways, aiding solvent selection for improved yields .
  • Machine Learning (ML): Trains models on reaction databases to predict optimal catalysts or byproduct formation .

Q. Q5. How do structural modifications (e.g., substituent variations) impact bioactivity, and what strategies resolve contradictory data across studies?

  • Structure-Activity Relationship (SAR) Studies: Systematically replace substituents (e.g., 2-chlorophenyl with 4-chlorophenyl) and test against biological targets.
  • Data Contradiction Resolution:
    • Variable control: Standardize assay conditions (e.g., cell passage number, incubation time).
    • Orthogonal validation: Confirm binding using SPR if fluorescence assays show inconsistency.
    • Meta-analysis: Compare datasets across studies to identify outliers or methodological biases .

Q. Q6. What advanced separation techniques address challenges in isolating stereoisomers or byproducts during synthesis?

  • Chiral Chromatography: Uses amylose- or cellulose-based columns to resolve enantiomers.
  • Countercurrent Chromatography (CCC): Separates polar byproducts via liquid-liquid partitioning without solid-phase degradation.
  • Membrane Technologies: Nanofiltration membranes isolate intermediates based on molecular weight cutoffs .

Methodological Guidance

Q. Q7. How can researchers design robust stability studies under varying pH and temperature conditions?

  • Forced Degradation Studies: Expose the compound to:
    • Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C).
    • Oxidative stress (3% H2O2).
    • Photolytic stress (ICH Q1B guidelines).
      Monitor degradation via LC-MS to identify labile groups (e.g., acetyl or cyano moieties) .

Q. Q8. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Flow Chemistry: Enhances heat/mass transfer for exothermic reactions (e.g., cyclization).
  • Process Analytical Technology (PAT): Real-time monitoring via inline IR or Raman spectroscopy adjusts parameters dynamically.
  • Green Solvent Substitution: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .

Interdisciplinary Applications

Q. Q9. How can this compound be leveraged in materials science, such as organic electronics?

  • Organic Semiconductors: Test charge-carrier mobility using field-effect transistor (FET) configurations.
  • Light-Emitting Diodes (LEDs): Evaluate electroluminescence properties in thin-film devices.
  • Coordination Polymers: Screen for metal-organic framework (MOF) formation with transition metals (e.g., Cu, Zn) .

Q. Q10. What in silico tools predict metabolic pathways and potential toxicity?

  • ADMET Predictors: Simulate hepatic metabolism (e.g., cytochrome P450 interactions).
  • Molecular Docking: Identify off-target binding (e.g., hERG channel inhibition risks).
  • QSAR Models: Relate structural descriptors (e.g., logP, polar surface area) to toxicity endpoints .

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